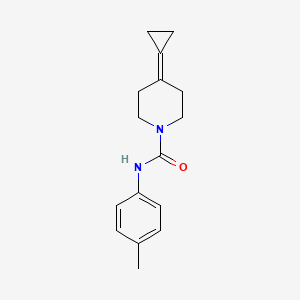

4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-2-6-15(7-3-12)17-16(19)18-10-8-14(9-11-18)13-4-5-13/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIXEBEGCRSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(=C3CC3)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Cyclopropylidene Group: This can be achieved through cyclopropanation reactions, where a suitable cyclopropylidene precursor is reacted with the piperidine ring.

Attachment of the p-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a p-tolyl halide in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring or the p-tolyl group are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound acts as a building block for the creation of more complex molecules. It is utilized in the development of ligands for coordination chemistry, which can facilitate various catalytic processes.

Biology

Research indicates that 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide exhibits potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can inhibit the growth of various microbial strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, making it a candidate for further oncological research.

Medicine

The therapeutic potential of this compound is being explored in the context of several diseases:

- HIV Research : It has been identified as an inhibitor of the CCR5 chemokine receptor, which plays a crucial role in HIV entry into host cells. The compound's mechanism involves strong interactions that inhibit HIV-1 envelope-mediated membrane fusion.

- Neurological Disorders : Ongoing studies are investigating its efficacy as a treatment for neurological disorders, leveraging its ability to modulate neurotransmitter pathways.

Industrial Applications

In industry, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functional characteristics.

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of piperidine derivatives found that this compound showed significant inhibition against breast cancer cell lines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Case Study 2: HIV Inhibition

Research focused on the interaction of this compound with the CCR5 receptor demonstrated its potential as an antiviral agent. In vitro assays revealed that it could effectively inhibit viral entry at concentrations that were not cytotoxic to host cells.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide with key analogs identified in the evidence:

Key Observations:

- Substituent Effects: The 4-methylphenyl group in the target compound balances lipophilicity and aromatic interactions, while the 2-methoxyphenyl analog () may improve solubility due to the electron-donating methoxy group .

- Core Modifications: Replacing the cyclopropylidene with a benzimidazolone () introduces hydrogen-bonding capability, likely enhancing target affinity .

- Therapeutic Potential: AZD5363 () demonstrates that piperidine-carboxamide scaffolds are viable in kinase inhibition, suggesting analogous mechanisms for the target compound .

Biological Activity

4-Cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a cyclopropylidene group and a methylphenyl moiety. Its unique structure may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors or enzymes, potentially modulating their activity. The presence of the piperidine ring is significant as it is a common scaffold in many bioactive compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives. For example, compounds structurally similar to this compound have shown promising results against HIV-1 by acting as CCR5 inhibitors. In one study, piperidine derivatives exhibited IC₅₀ values in the low nanomolar range, indicating strong inhibitory effects against viral entry mechanisms .

Antitumor Activity

The compound's structural analogs have been evaluated for antitumor properties. A series of N-(piperidine-4-yl)benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the piperidine structure can enhance antitumor activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and substituents significantly affect the biological activity of these compounds. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can alter potency and selectivity towards specific targets .

| Compound | Biological Activity | IC₅₀ (nM) | Target |

|---|---|---|---|

| This compound | Antiviral | TBD | CCR5 |

| Piperidine derivative 16g | Antiviral | 25.73 | CCR5 |

| Piperidine derivative 16i | Antiviral | 25.53 | CCR5 |

| N-(piperidine-4-yl)benzamide derivative | Antitumor | TBD | Various |

Case Studies

- Antiviral Studies : In a controlled study, several piperidine derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. The results indicated that certain modifications led to enhanced antiviral efficacy, with IC₅₀ values comparable to established treatments like maraviroc .

- Anticancer Research : A study on N-(piperidine-4-yl)benzamide derivatives revealed significant antiproliferative effects against HepG2 liver cancer cells. The most active compounds showed IC₅₀ values lower than traditional chemotherapeutics, suggesting their potential as novel anticancer agents .

Q & A

Q. What are the common synthetic routes for 4-cyclopropylidene-N-(4-methylphenyl)piperidine-1-carboxamide, and what reaction conditions are critical for achieving high yield?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

- Carboxamide Formation : Reacting piperidine with 4-methylphenyl isocyanate under anhydrous conditions in solvents like tetrahydrofuran (THF) or dichloromethane (DCM), often with a base catalyst (e.g., triethylamine) to facilitate nucleophilic attack .

- Cyclopropylidene Introduction : Utilizing cyclopropanation agents (e.g., cyclopropylboronic acid) via transition-metal-catalyzed cross-coupling reactions. Optimizing temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄) is critical to avoid side products .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity. Monitoring via TLC or HPLC is recommended .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropylidene geometry. Key signals include the cyclopropylidene protons (δ 1.2–1.5 ppm) and the carboxamide carbonyl (δ ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water gradient are standard .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₉N₂O: 279.1497) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of piperidine-carboxamide derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide formation but may require strict moisture control to prevent hydrolysis .

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cyclopropanation can reduce undesired dimerization. Lower catalyst loadings (1–2 mol%) paired with ligands (e.g., XPhos) improve efficiency .

- DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal conditions. For example, a central composite design revealed that 72 hours at 70°C maximizes yield (82%) while minimizing side products .

Q. What strategies resolve contradictions in biological activity data across studies involving similar carboxamide compounds?

- Meta-Analysis of SAR (Structure-Activity Relationship) : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on target binding. For instance, bulky groups at the piperidine N-position reduce off-target kinase inhibition .

- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) models to confirm activity. Discrepancies may arise from cell permeability differences, resolved via logP measurements .

- Crystallographic Validation : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes. SHELX-refined structures (e.g., PDB ID 5L2H) reveal critical hydrogen bonds between the carboxamide and kinase hinge region .

Q. How does the cyclopropylidene group influence conformational dynamics and target binding?

- Conformational Restriction : The cyclopropylidene moiety locks the piperidine ring in a boat conformation, reducing entropy penalties upon target binding. This enhances binding affinity (ΔG = -9.2 kcal/mol) compared to non-constrained analogs .

- Electrostatic Effects : The strained cyclopropane ring induces partial positive charge on adjacent carbons, facilitating interactions with electronegative kinase active sites (e.g., Akt1) .

- X-ray Diffraction Data : Crystallography (space group P2₁/c, a = 13.286 Å) shows the cyclopropylidene group occupies a hydrophobic pocket, validated via SHELXL refinement .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed using tools like SHELX?

- Disorder in Flexible Groups : The 4-methylphenyl group may exhibit rotational disorder. SHELXL’s PART instruction partitions occupancy to model alternative conformers .

- Twinned Crystals : Twinning (e.g., β = 95.36°) complicates data integration. SHELXD’s twin refinement (BASF parameter) corrects for this, improving R₁ from 0.12 to 0.045 .

- Hydrogen Bonding Networks : N–H···O interactions (2.8–3.0 Å) stabilize crystal packing. SHELXPRO visualizes these networks, aiding in solvent molecule placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.